molecular formula C10H11NO2 B2721197 4-Cyclobutylpicolinic acid CAS No. 1780245-47-7

4-Cyclobutylpicolinic acid

Cat. No.: B2721197
CAS No.: 1780245-47-7
M. Wt: 177.203
InChI Key: GSYHUDVOZNQMHA-UHFFFAOYSA-N
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Description

4-Cyclobutylpicolinic acid: is an organic compound with the molecular formula C10H11NO2 . It is a derivative of picolinic acid, where the hydrogen atom at the fourth position of the pyridine ring is replaced by a cyclobutyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutylpicolinic acid typically involves the following steps:

    Cyclobutylation of Picolinic Acid:

    Oxidation: The resulting intermediate is then subjected to oxidation to introduce the carboxyl group at the fourth position, forming this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4-Cyclobutylpicolinic acid can undergo various chemical reactions, including:

    Oxidation: The carboxyl group can be oxidized to form corresponding derivatives.

    Reduction: The carboxyl group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the cyclobutyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products:

Scientific Research Applications

4-Cyclobutylpicolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclobutylpicolinic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

    Picolinic Acid: The parent compound, differing by the absence of the cyclobutyl group.

    Cyclobutylcarboxylic Acid: Similar structure but lacks the pyridine ring.

    Cyclobutylpyridine: Similar structure but lacks the carboxyl group.

Uniqueness: 4-Cyclobutylpicolinic acid is unique due to the presence of both the cyclobutyl group and the carboxyl group on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

4-cyclobutylpyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)9-6-8(4-5-11-9)7-2-1-3-7/h4-7H,1-3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYHUDVOZNQMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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